molecular formula C6H13ClN2O B567575 (R)-Piperidine-3-carboxamide hydrochloride CAS No. 1214903-21-5

(R)-Piperidine-3-carboxamide hydrochloride

Cat. No. B567575
M. Wt: 164.633
InChI Key: XGTXRLSQNMCHPG-NUBCRITNSA-N
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Description

“®-Piperidine-3-carboxamide hydrochloride” likely refers to the hydrochloride salt form of a piperidine carboxamide derivative. Piperidine is a heterocyclic organic compound, and carboxamide is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The “R” denotes the configuration of the chiral center in the molecule .


Synthesis Analysis

The synthesis of similar compounds often involves reactions between piperidine derivatives and carboxylic acids or their derivatives . The exact method would depend on the specific substituents on the piperidine and carboxamide portions of the molecule.


Molecular Structure Analysis

The molecular structure of “®-Piperidine-3-carboxamide hydrochloride” would consist of a six-membered piperidine ring with a carboxamide substituent at the 3-position. The exact structure would depend on the specific substituents on the piperidine and carboxamide portions of the molecule .


Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions, including nucleophilic substitution and ring-opening reactions . The carboxamide group can also undergo reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Piperidine-3-carboxamide hydrochloride” would depend on the specific substituents on the piperidine and carboxamide portions of the molecule. These could include factors such as solubility, melting point, and stability .

Scientific Research Applications

Enantioselective Synthesis for CGRP Receptor Inhibitors

The compound has been utilized in the development of an enantioselective process for synthesizing CGRP receptor inhibitors. Notably, a potent CGRP receptor antagonist was synthesized through a convergent, stereoselective, and economical synthesis of the hydrochloride salt. The synthesis involved two different routes to a chiral indazolyl amino ester subunit, utilizing either a Rh-catalyzed asymmetric hydrogenation or a biocatalytic process. This process addressed the synthesis of complex drug substances on a multikilogram scale (Cann et al., 2012).

Synthesis of Rho Kinase Inhibitors

The compound has been involved in the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for central nervous system disorders. The synthesis pathway was optimized for scalability and efficiency, with the product achieving high purity and substantial overall yield, showcasing the compound's role in the development of therapeutic agents (Wei et al., 2016).

TRPM8 Antagonists for Neuropathic Pain

A novel series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, where (R)-Piperidine-3-carboxamide hydrochloride could potentially be a derivative, was synthesized as TRPM8 channel blockers. These compounds demonstrated excellent potency and selectivity in treating neuropathic pain, with significant pharmacokinetic profiles observed in animal models (Chaudhari et al., 2013).

CCR5 Antagonist for HIV-1 Activity

Compounds related to (R)-Piperidine-3-carboxamide hydrochloride have been developed as CCR5 antagonists with highly potent anti-HIV-1 activity. The introduction of specific groups into the compound structure resulted in high metabolic stability, CCR5 binding affinity, and potent inhibition of HIV-1 replication, positioning it as a promising candidate for HIV-1 treatment (Imamura et al., 2006).

Safety And Hazards

The safety and hazards of “®-Piperidine-3-carboxamide hydrochloride” would depend on its specific structure and properties. As a hydrochloride salt, it may be corrosive and cause skin burns and eye damage .

Future Directions

The future directions for research on “®-Piperidine-3-carboxamide hydrochloride” would depend on its potential applications. Piperidine derivatives are of interest in medicinal chemistry and could be explored for various therapeutic uses .

properties

IUPAC Name

(3R)-piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTXRLSQNMCHPG-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Piperidine-3-carboxamide hydrochloride

CAS RN

1214903-21-5
Record name (3R)-piperidine-3-carboxamide hydrochloride
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